3-[9-(3,5-dichloro-4-propoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid
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Overview
Description
3-[9-(3,5-Dichloro-4-propoxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a propanoic acid group attached to a decahydroacridinyl moiety, which is further substituted with a dichloropropoxyphenyl group. The presence of multiple functional groups within its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-[9-(3,5-dichloro-4-propoxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]propanoic acid involves several steps. The synthetic route typically begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Stepwise Synthesis: This involves the sequential addition of functional groups to the core structure. For instance, the propanoic acid group can be introduced through a reaction with a suitable carboxylic acid derivative.
Cyclization Reactions: The formation of the decahydroacridinyl core can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-[9-(3,5-Dichloro-4-propoxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The ester or amide bonds within the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
3-[9-(3,5-Dichloro-4-propoxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[9-(3,5-dichloro-4-propoxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]propanoic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 3-[9-(3,5-dichloro-4-propoxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]propanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-(3,5-Dichlorophenyl)propanoic acid: Lacks the decahydroacridinyl moiety, making it less versatile in certain applications.
3-(2,3-Dichloro-4-propoxyphenyl)propanoic acid: Similar in structure but differs in the position of the chlorine atoms, affecting its reactivity and applications.
3-(3-Amino-4-propoxyphenyl)propanoic acid: Contains an amino group instead of the dichloro substitution, leading to different chemical properties and uses.
The unique structure of 3-[9-(3,5-dichloro-4-propoxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]propanoic acid provides it with distinct advantages in various scientific and industrial applications.
Properties
Molecular Formula |
C25H27Cl2NO5 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
3-[9-(3,5-dichloro-4-propoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid |
InChI |
InChI=1S/C25H27Cl2NO5/c1-2-11-33-25-15(26)12-14(13-16(25)27)22-23-17(5-3-7-19(23)29)28(10-9-21(31)32)18-6-4-8-20(30)24(18)22/h12-13,22H,2-11H2,1H3,(H,31,32) |
InChI Key |
ZAHVZUFUVRRATF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CCC(=O)O)Cl |
Origin of Product |
United States |
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